

Physical and chemical properties of trans-1,2-Cyclopentanediol.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *trans-1,2-Cyclopentanediol*

Cat. No.: B128437

[Get Quote](#)

In-Depth Technical Guide: Trans-1,2-Cyclopentanediol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trans-1,2-Cyclopentanediol is a cyclic diol with the two hydroxyl groups in a trans configuration on a five-membered ring. This stereochemistry makes it a valuable chiral building block in organic synthesis.^[1] It serves as a precursor for the synthesis of complex molecules with specific three-dimensional structures, including chiral ligands for asymmetric catalysis and scaffolds for pharmaceutical agents.^[1] Its applications also extend to materials science as a monomer for specialized polymers.^{[1][2]}

Physical and Chemical Properties

Trans-1,2-Cyclopentanediol is a colorless to pale yellow solid at room temperature.^[3] It is combustible, stable under normal conditions, and incompatible with strong oxidizing agents.^[3] It is soluble in water and many organic solvents, including ethanol.^{[2][3]}

Table 1: Physical Properties of trans-1,2-Cyclopentanediol

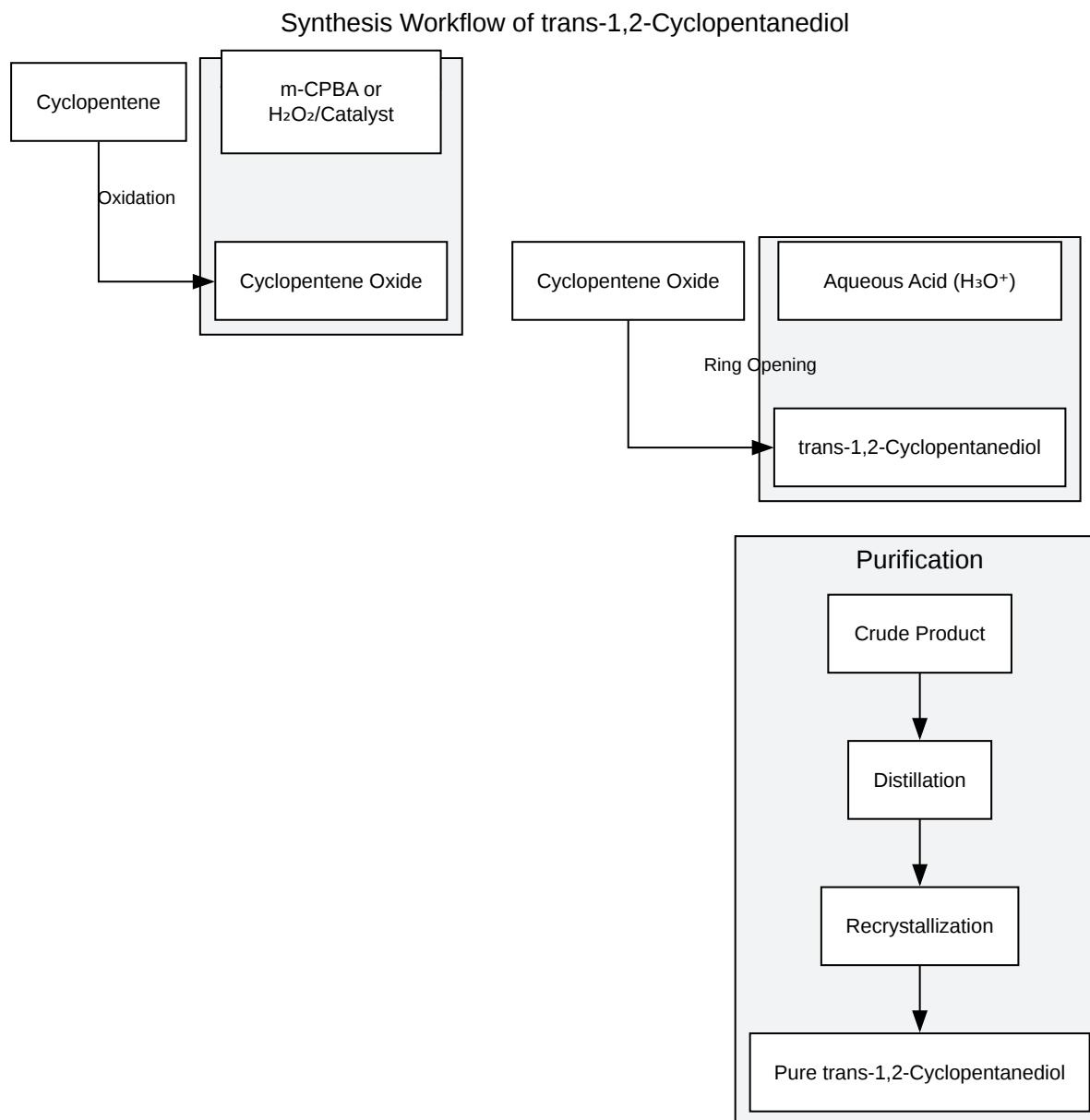
Property	Value	Reference(s)
Melting Point	54-56 °C	[4][5]
Boiling Point	136 °C at 21.5 mmHg	[6]
Molecular Formula	C ₅ H ₁₀ O ₂	[4][5]
Molecular Weight	102.13 g/mol	[4][6]
Appearance	White to light yellow powder/crystal	[7]
Solubility	Partially soluble in water; soluble in ethanol	[2][3][8]

Table 2: Chemical Identifiers for *trans*-1,2-Cyclopentanediol

Identifier	Value	Reference(s)
IUPAC Name	(1R,2R)-cyclopentane-1,2-diol	[1][4]
CAS Number	5057-99-8	[4][6]
PubChem CID	225711	[4]
EC Number	225-757-6	[6]
InChI	InChI=1S/C5H10O2/c6-4-2-1-3-5(4)7/h4-7H,1-3H2/t4-,5-/m1/s1	[4][6]
SMILES	O[C@@H]1CCC[C@H]1O	[6]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of *trans*-1,2-Cyclopentanediol.


Table 3: Summary of Spectral Data for **trans-1,2-Cyclopentanediol**

Technique	Key Features	Reference(s)
¹ H NMR	Data available on PubChem and SpectraBase.	[4]
¹³ C NMR	Data available on PubChem and SpectraBase.	[4][5][9]
IR Spectroscopy	Characteristic O-H and C-O stretching bands. Data available on PubChem and NIST Chemistry WebBook.	[4][5][10]
Mass Spectrometry	Molecular ion peak and fragmentation pattern available on PubChem and NIST Chemistry WebBook.	[4][5][11]

Experimental Protocols

The synthesis of **trans-1,2-Cyclopentanediol** typically involves the dihydroxylation of cyclopentene. The trans configuration is achieved through a two-step process involving the formation of an epoxide followed by acid-catalyzed ring-opening.

Experimental Workflow: Synthesis of **trans-1,2-Cyclopentanediol**

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **trans-1,2-Cyclopentanediol** from cyclopentene.

Protocol 1: Synthesis from Cyclopentene via Epoxidation and Hydrolysis

This method involves a two-step reaction: the epoxidation of cyclopentene followed by acid-catalyzed hydrolysis of the resulting epoxide.[12]

Step 1: Epoxidation of Cyclopentene

- Dissolve cyclopentene in a suitable solvent such as dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
- Cool the solution in an ice bath.
- Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane to the cooled cyclopentene solution over a period of 30-60 minutes, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until TLC analysis indicates the complete consumption of cyclopentene.
- Filter the reaction mixture to remove the meta-chlorobenzoic acid byproduct.
- Wash the filtrate with a saturated sodium bicarbonate solution to remove any remaining acidic byproducts, followed by a wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude cyclopentene oxide.

Step 2: Acid-Catalyzed Hydrolysis of Cyclopentene Oxide

- To the crude cyclopentene oxide, add a dilute aqueous solution of a strong acid, such as sulfuric acid or perchloric acid.
- Stir the mixture vigorously at room temperature. The reaction can be gently heated to increase the rate of hydrolysis.
- Monitor the reaction by TLC until the disappearance of the epoxide.

- Neutralize the reaction mixture with a base, such as sodium bicarbonate.
- Extract the product with a suitable organic solvent, such as ethyl acetate.
- Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude **trans-1,2-Cyclopentanediol**.

Protocol 2: Synthesis using Hydrogen Peroxide and a Catalyst

This method provides an alternative to peroxy acids for the epoxidation step, followed by hydrolysis.[\[13\]](#)

Step 1: Catalytic Oxidation of Cyclopentene

- In a reaction vessel, combine cyclopentene, a catalyst (e.g., an iron-copper based catalyst), and a co-catalyst (e.g., potassium chloride).[\[13\]](#)
- Add hydrogen peroxide to the mixture and maintain the reaction temperature between 35-45 °C for 4-6 hours to form cyclopentene oxide.[\[13\]](#)

Step 2: Hydrolysis

- To the resulting cyclopentene oxide, add deionized water and a solid proton acid catalyst.[\[13\]](#)
- Heat the mixture to 70-90 °C for an extended period (80-110 hours) to facilitate hydrolysis.[\[13\]](#)

Purification

The crude **trans-1,2-Cyclopentanediol** can be purified by the following methods:

- Distillation: The crude product can be distilled under reduced pressure.[\[13\]](#)
- Recrystallization: For higher purity, the distilled product can be recrystallized from a suitable solvent system, such as ethyl acetate.[\[14\]](#)

Chemical Reactivity and Applications

Trans-1,2-Cyclopentanediol is a versatile intermediate in organic synthesis.[\[2\]](#)

- Chiral Ligands: Its rigid stereochemistry makes it an excellent starting material for the synthesis of chiral ligands used in asymmetric catalysis.[\[1\]](#)
- Pharmaceutical Scaffolds: The trans-diol moiety can be crucial for biological activity, making it a key component in the design and synthesis of potential pharmaceutical agents.[\[1\]](#)
- Polymer Chemistry: It is used as a monomer in the synthesis of polyesters and other polymers with specific properties.[\[2\]](#)
- Protecting Group Chemistry: The diol functionality allows it to be used in the formation of cyclic acetals and ketals, serving as a protecting group for carbonyl compounds.

Safety and Handling

Trans-1,2-Cyclopentanediol should be handled with appropriate safety precautions.

- Hazards: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[\[4\]](#)[\[5\]](#)
- Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and use in a well-ventilated area.[\[6\]](#) For handling larger quantities or when generating dust, a NIOSH-approved respirator is recommended.[\[6\]](#)
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[\[3\]](#)[\[15\]](#)
- Fire Safety: Use water spray, carbon dioxide, dry chemical, or foam for extinguishing fires.[\[15\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. trans-1,2-Cyclopentanediol|CAS 5057-99-8 [benchchem.com]
- 2. Cas 4065-92-3,1,2-Cyclopentanediol | lookchem [lookchem.com]
- 3. chembk.com [chembk.com]
- 4. trans-1,2-Cyclopentanediol | C5H10O2 | CID 225711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. trans-Cyclopentane-1,2-diol | C5H10O2 | CID 95497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (±)-反-1,2-环戊二醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. (+/-)-trans-Cyclopentane-1,2-diol | 5057-99-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. cis-1,2-Cyclopentanediol, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. 1,2-Cyclopentanediol, trans- [webbook.nist.gov]
- 11. 1,2-Cyclopentanediol, trans- [webbook.nist.gov]
- 12. homework.study.com [homework.study.com]
- 13. CN104177230A - Preparation method of 1,2-cyclopentanediol - Google Patents [patents.google.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Physical and chemical properties of trans-1,2-Cyclopentanediol.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b128437#physical-and-chemical-properties-of-trans-1-2-cyclopentanediol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com